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molecular formula C14H13ClN6O5S B037595 Imazosulfuron CAS No. 122548-33-8

Imazosulfuron

Cat. No. B037595
M. Wt: 412.8 g/mol
InChI Key: NAGRVUXEKKZNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04994571

Procedure details

To 200 ml of dichloromethane are added 10.0 g (0.043 mole) of 2-chloroimidazo[1,2-a]pyridine-3sulfonamide and 8.85 g (0.0866 mole) of triethylamine, followed by adding dropwise 6.78 g (0.0433 mole) of phenyl chloroformate with stirring at 20° to 25° C. The mixture is further stirred at the same temperature for 30 minutes, and 4.20 g (0.0433 mole) of 2-amino-4,6-dimethoxyacid and 6.72 g (0.0433 mole) of 2-amino-4,6-dimethoxypyrimidine are added to the mixture in that order. The mixture is refluxed for 5 hours. After completion of the reaction, the dichloromethane is removed under reduced pressure and to the residue is added 50 ml of acetonitrile. The resulting crystals are collected by filtration, washed with three 10 ml portions of acetonitrile and water with water. The crystals were dried in vacuo over P2O5 to give 15.62 g (yield 87.9%) of the title compound.
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
8.85 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
87.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[C:10]=1[S:11]([NH2:14])(=[O:13])=[O:12].C(N(CC)CC)C.Cl[C:23](OC1C=CC=CC=1)=[O:24].[NH2:32][C:33]1[N:38]=[C:37]([O:39][CH3:40])[CH:36]=[C:35]([O:41][CH3:42])[N:34]=1>ClCCl>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[C:10]=1[S:11]([NH:14][C:23]([NH:32][C:33]1[N:34]=[C:35]([O:41][CH3:42])[CH:36]=[C:37]([O:39][CH3:40])[N:38]=1)=[O:24])(=[O:12])=[O:13]

Inputs

Step One
Name
Quantity
6.78 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Two
Name
Quantity
6.72 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)OC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1N=C2N(C=CC=C2)C1S(=O)(=O)N
Name
Quantity
8.85 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 20° to 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is further stirred at the same temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the dichloromethane is removed under reduced pressure and to the residue
ADDITION
Type
ADDITION
Details
is added 50 ml of acetonitrile
FILTRATION
Type
FILTRATION
Details
The resulting crystals are collected by filtration
WASH
Type
WASH
Details
washed with three 10 ml portions of acetonitrile and water with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crystals were dried in vacuo over P2O5

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2N(C=CC=C2)C1S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.62 g
YIELD: PERCENTYIELD 87.9%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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